molecular formula C21H18N2O2S2 B2779072 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide CAS No. 922396-78-9

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2779072
CAS RN: 922396-78-9
M. Wt: 394.51
InChI Key: UKYZELIRVOUZBW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology. This compound is a member of the thiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

Several studies have synthesized derivatives of the mentioned compound, investigating their potential antitumor activities. For example, the synthesis and evaluation of new derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against some cancer cell lines. This suggests the compound's role in developing potential antitumor agents (Yurttaş, Tay, & Demirayak, 2015). Similarly, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized, with some showing high selectivity and anticancer activity, highlighting the chemical's utility in antitumor research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial and Antimicrobial Activities

The compound and its derivatives have also been assessed for antibacterial and antimicrobial properties. A novel series of derivatives was synthesized, showing broad-spectrum antibacterial activity against various microorganisms, indicating the compound's potential in developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015). Another study focused on the synthesis of derivatives with significant antibacterial and antifungal activities, underscoring the compound's versatility in antimicrobial research (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Synthesis and Characterization

Research into the synthesis and characterization of derivatives containing this compound has provided insights into their structural properties and potential applications. For instance, the synthesis and characterization of a new series of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including preparations relevant to the compound , have been reported, contributing to our understanding of its chemical behavior and potential applications (Azeez & Abdullah, 2019).

Photophysical Properties

The compound's derivatives have also been studied for their photophysical properties, providing insights into their potential applications in materials science. For example, an investigation into the photophysical properties of amide hydrogen-bonded crystals of similar compounds has been conducted, revealing the influence of hydrogen bonding on their photophysical behavior (Balijapalli et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-26-17-10-8-15(9-11-17)13-20(24)23(14-16-5-4-12-25-16)21-22-18-6-2-3-7-19(18)27-21/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZELIRVOUZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)acetamide

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